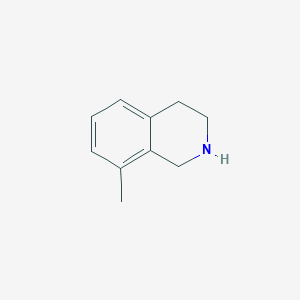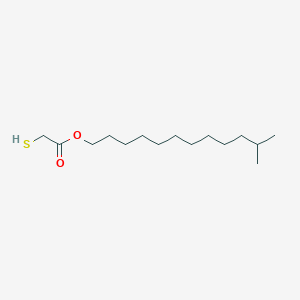
Iso-tridecyl thioglycolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iso-tridecyl thioglycolate, also known as acetic acid, 2-mercapto-, isotridecyl ester, is a chemical compound with the molecular formula C15H30O2S and a molecular weight of 274.46 g/mol . It is an ester derived from mercaptoacetic acid and isotridecyl alcohol. This compound is known for its applications in various industrial processes, particularly as a stabilizer and additive in polymer production.
Métodos De Preparación
The synthesis of isotridecyl mercaptoacetate typically involves the esterification of mercaptoacetic acid with isotridecyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The crude ester is then purified through vacuum distillation to obtain the final product .
Industrial production methods often utilize continuous processing techniques to enhance efficiency and yield. One common method involves the counter-current extraction of mercaptoacetic acid from tailing liquor, followed by esterification with isotridecyl alcohol. This method ensures high purity and yield of the final product .
Análisis De Reacciones Químicas
Iso-tridecyl thioglycolate undergoes various chemical reactions, including:
Oxidation: The thiol group in isotridecyl mercaptoacetate can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or acids using appropriate nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group results in the formation of disulfides, while reduction of the ester group yields the corresponding alcohol .
Aplicaciones Científicas De Investigación
Iso-tridecyl thioglycolate has a wide range of applications in scientific research and industry:
Mecanismo De Acción
The mechanism of action of isotridecyl mercaptoacetate involves its interaction with various molecular targets and pathways. For instance, mercaptoacetate derivatives have been shown to antagonize G protein-coupled receptors such as GPR40, which are involved in the regulation of fatty acid metabolism and insulin secretion . This antagonistic effect can modulate the secretion of hormones like GLP-1, influencing metabolic processes and energy balance.
Comparación Con Compuestos Similares
Iso-tridecyl thioglycolate can be compared with other mercaptoacetate esters such as isooctyl mercaptoacetate and 2-ethylhexyl mercaptoacetate. These compounds share similar chemical structures and properties but differ in their alkyl chain lengths and branching. The unique structure of isotridecyl mercaptoacetate, with its branched isotridecyl group, imparts distinct physical and chemical properties, such as enhanced thermal stability and compatibility with various polymers .
Similar compounds include:
- Isooctyl mercaptoacetate
- 2-Ethylhexyl mercaptoacetate
- Dioctyltin alkyl mercaptoacetates
These compounds are often used in similar applications, such as polymer stabilization and as intermediates in chemical synthesis.
Propiedades
Número CAS |
137754-72-4 |
|---|---|
Fórmula molecular |
C15H30O2S |
Peso molecular |
274.5 g/mol |
Nombre IUPAC |
11-methyldodecyl 2-sulfanylacetate |
InChI |
InChI=1S/C15H30O2S/c1-14(2)11-9-7-5-3-4-6-8-10-12-17-15(16)13-18/h14,18H,3-13H2,1-2H3 |
Clave InChI |
HYBIDFUUNHAJDS-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCOC(=O)CS |
SMILES canónico |
CC(C)CCCCCCCCCCOC(=O)CS |
| 57417-85-3 | |
Pictogramas |
Irritant |
Sinónimos |
Thioglycolic acid, isotridecyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


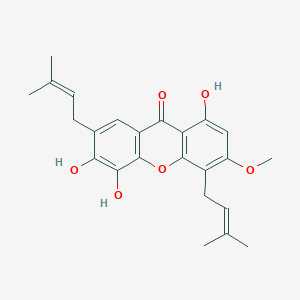
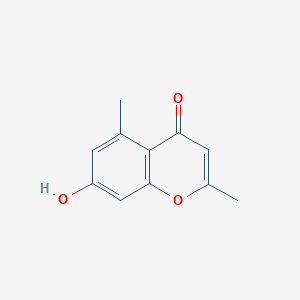
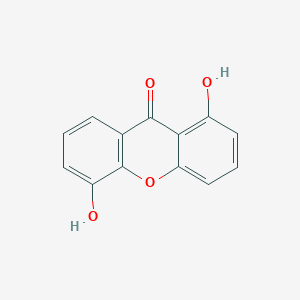
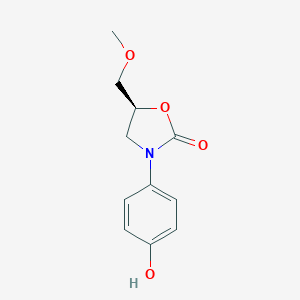
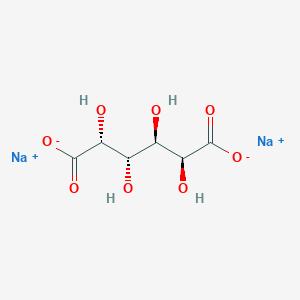
![(2R,3S)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one](/img/structure/B161662.png)
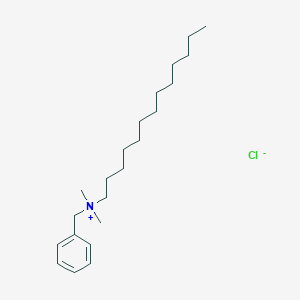
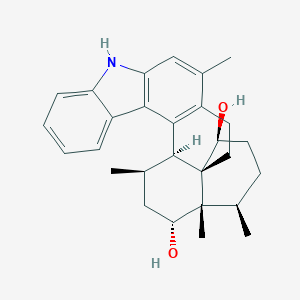
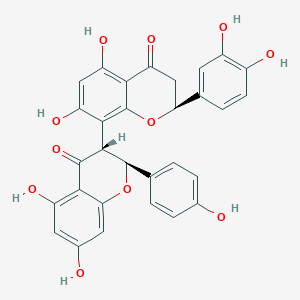
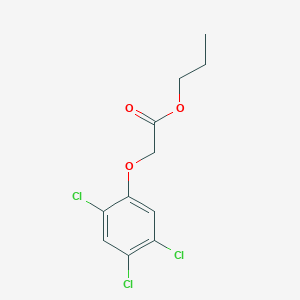
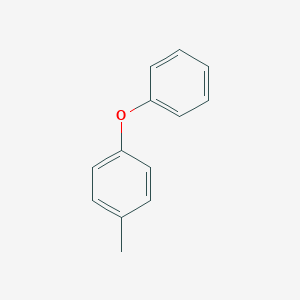
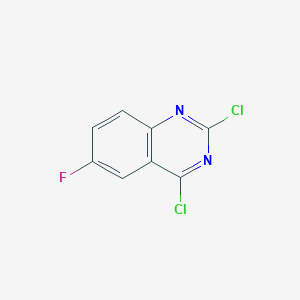
![5-[2-(1,3-Diethyl-1,3-dihydro-benzoimidazol-2-ylidene)-eth-(Z)-ylidene]-3-ethyl-2-thioxo-thiazolidin-4-one](/img/structure/B161675.png)
